N-ethyl-1,7-heptanediamine
Description
Structure
3D Structure
Properties
CAS No. |
62578-12-5 |
|---|---|
Molecular Formula |
C9H22N2 |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
N'-ethylheptane-1,7-diamine |
InChI |
InChI=1S/C9H22N2/c1-2-11-9-7-5-3-4-6-8-10/h11H,2-10H2,1H3 |
InChI Key |
TVQLXMVGEZHTMA-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCCCCCN |
Origin of Product |
United States |
Advanced Structural Characterization and Spectroscopic Elucidation of N Ethyl 1,7 Heptanediamine
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups present in a molecule.
The IR spectrum of N-ethyl-1,7-heptanediamine is expected to show characteristic absorption bands for its primary and secondary amine groups, as well as its alkyl chains. Key expected IR bands include:
N-H Stretching: The primary amine (-NH₂) will show two bands (symmetric and asymmetric stretches) in the 3300-3500 cm⁻¹ region, while the secondary amine (-NH-) will show a single, typically weaker, band in the same region.
C-H Stretching: Strong bands between 2850 and 3000 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the methylene (B1212753) and methyl groups.
N-H Bending: A medium to strong band for the -NH₂ scissoring vibration around 1590-1650 cm⁻¹. The -NH- bending vibration appears around 1500-1580 cm⁻¹.
C-N Stretching: These vibrations occur in the fingerprint region, typically between 1000 and 1250 cm⁻¹.
Raman spectroscopy provides complementary data. As a non-polar molecule with a long alkyl chain, this compound would exhibit strong Raman signals for the symmetric C-C and C-H vibrations of the polymethylene chain. researchgate.net The C-N stretching vibrations are also Raman active. This technique is particularly useful for studying the conformational order of the alkyl chain, as specific modes, such as the accordion mode in the low-frequency region, are sensitive to the all-trans conformation often adopted in the solid state. researchgate.net
Table 3: Key Vibrational Modes for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch | 3300 - 3500 | Weak |
| C-H Stretch | 2850 - 3000 | Strong |
| N-H Bend | 1590 - 1650 | Medium |
| C-H Bend | 1350 - 1470 | Medium |
| C-C Stretch | (Fingerprint) | Strong |
| C-N Stretch | 1000 - 1250 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₂₂N₂), the nominal molecular weight is 158 g/mol . Since it contains an even number of nitrogen atoms, its molecular ion peak (M⁺) is expected at an even m/z value, specifically m/z 158.
The primary fragmentation pathway for aliphatic amines under electron ionization (EI) is α-cleavage, which involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom. miamioh.edulibretexts.org This process results in a resonance-stabilized iminium cation. For this compound, α-cleavage can occur at several positions:
Cleavage adjacent to the secondary amine: Loss of a methyl radical (CH₃•) is less favorable than the loss of a larger alkyl group. The most significant cleavage would be at the C-C bond within the heptyl chain, leading to the formation of the [CH₂(CH₂)₅NHCH₂CH₃]⁺ fragment. However, the most characteristic α-cleavage involves the loss of the largest alkyl substituent on the α-carbon.
Formation of Iminium Ions:
Cleavage of the C1-C2 bond of the heptane (B126788) chain (α to the primary amine) would generate a stable iminium ion at m/z 30 ([CH₂=NH₂]⁺).
Cleavage of the C-C bond between the ethyl group and the nitrogen atom is less likely, but cleavage of the C7-C6 bond of the heptane chain (α to the secondary amine) would generate an iminium ion at m/z 58 ([CH₃CH₂NH=CH₂]⁺).
The mass spectrum would also likely show a series of peaks corresponding to the loss of successive methylene (CH₂) units from the heptane chain.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 158 | [C₉H₂₂N₂]⁺ | Molecular Ion (M⁺) |
| 143 | [M - CH₃]⁺ | Loss of methyl radical (minor) |
| 58 | [C₃H₈N]⁺ | α-cleavage at C7 of the heptane chain |
| 30 | [CH₄N]⁺ | α-cleavage at C1 of the heptane chain |
X-Ray Crystallography and Diffraction Studies for Solid-State Structure (e.g., in coordination complexes)
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound itself is not reported, data for the parent compound, 1,7-heptanediamine, is available (CSD Entry: 129348). nih.gov This structure reveals that the heptane chain adopts a nearly all-trans (zigzag) conformation to minimize steric strain, a common feature for long-chain alkanes in the crystalline state.
In the context of coordination chemistry, this compound is a versatile ligand. Its two nitrogen atoms can act as donor sites, allowing it to function as a bidentate chelating ligand or as a bridging ligand connecting two or more metal centers.
Chelating Ligand: The seven-carbon chain allows for the formation of a large, flexible 10-membered chelate ring with a single metal ion. The stability of such a large ring would be entropically less favorable than smaller rings formed by shorter diamines like ethylenediamine.
Bridging Ligand: More commonly, the long and flexible heptane chain allows the ligand to bridge two different metal centers, leading to the formation of coordination polymers. The resulting structure (e.g., 1D chains, 2D layers) would depend on the coordination geometry of the metal ion and the presence of other co-ligands. The ethyl substituent on one of the nitrogen atoms would introduce steric bulk, potentially influencing the packing of these polymeric structures.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental for the separation, purification, and purity assessment of this compound.
Gas Chromatography (GC): GC is suitable for analyzing volatile and thermally stable compounds. bitesizebio.com Due to the polar nature and hydrogen-bonding capability of the amine groups, direct analysis of this compound can lead to poor peak shapes (tailing) and potential irreversible adsorption on the column. vt.edu To overcome this, derivatization is often employed, for instance, by acylation, to reduce polarity and improve volatility, leading to sharper, more symmetrical peaks and better quantitative accuracy. vt.edu
High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. bitesizebio.comalwsci.com For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. A C18 or C8 column could be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). To ensure good peak shape and retention for the basic amine, the mobile phase would likely need to be buffered or contain an ion-pairing agent. Detection could be achieved using a UV detector if the compound is derivatized with a chromophore, or more universally with an evaporative light scattering detector (ELSD) or mass spectrometer (LC-MS). nih.gov
These techniques are crucial for monitoring the progress of its synthesis, isolating the pure product from reaction mixtures, and confirming its purity prior to subsequent analytical characterization or use.
Gas Chromatography (GC)
Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. However, the analysis of amines by GC can be challenging due to their basicity and polarity, which can lead to peak tailing and poor resolution on standard columns. To circumvent these issues, specialized columns and techniques are employed.
For long-chain diamines, columns treated with a basic compound, such as potassium hydroxide (B78521) (KOH), are often utilized to minimize analyte interaction with the stationary phase, thereby improving peak shape. A non-polar stationary phase, such as Apiezon L, is frequently used for the separation of high-molecular-weight amines.
Illustrative GC Operating Conditions:
While specific experimental data for this compound is not extensively documented in publicly available literature, a typical analysis would follow the principles for similar long-chain amines. The following table outlines plausible GC parameters for the analysis of this compound.
| Parameter | Value |
| Column | 2m x 1/8" packed column with 5% Apiezon L on KOH-treated support |
| Injector Temperature | 280 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Carrier Gas | Helium |
| Flow Rate | 30 mL/min |
| Oven Program | Initial temperature of 150 °C, ramped to 250 °C at 10 °C/min |
Given that the parent compound, 1,7-heptanediamine, has a reported Kovats retention index of 1168 on a standard non-polar column, the N-ethyl derivative would be expected to have a slightly higher retention index under similar conditions due to its increased molecular weight and boiling point.
Another strategy to improve the GC analysis of amines is derivatization. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) can be used to convert the amine groups into less polar amides, which exhibit better chromatographic behavior.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a versatile technique for the separation and quantification of a wide range of compounds. For aliphatic amines like this compound that lack a UV-absorbing chromophore, HPLC analysis necessitates a derivatization step to enable detection by common UV-Vis or fluorescence detectors.
Pre-column derivatization is a common approach where the analyte is reacted with a labeling agent prior to injection. Several reagents are suitable for this purpose, including o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 5-dimethylaminonaphthalene-1-sulfonyl chloride (dansyl chloride). These reagents react with the primary and secondary amine groups of this compound to form highly fluorescent or UV-active derivatives.
The separation of the derivatized analyte is typically achieved using reversed-phase HPLC with a C18 column. The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol, run in a gradient elution mode to ensure adequate separation from the derivatization reagent and other sample components.
Hypothetical HPLC Method Parameters:
The following table provides a representative set of HPLC conditions for the analysis of this compound after derivatization with a suitable labeling agent.
| Parameter | Value |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 25 mM Phosphate Buffer (pH 7.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Fluorescence Detector (Ex/Em dependent on derivatizing agent) |
| Injection Volume | 10 µL |
The retention time of the derivatized this compound would depend on the specific derivatizing agent used and the exact chromatographic conditions. The dual amine functionality of the molecule would likely result in a distinct chromatographic profile.
Reactivity, Functionalization, and Derivatization Chemistry of N Ethyl 1,7 Heptanediamine
Amination and Alkylation Reactions
The presence of both primary and secondary amine functionalities in N-ethyl-1,7-heptanediamine allows for further amination and alkylation reactions. The nitrogen atoms, with their lone pair of electrons, act as nucleophiles, readily attacking electrophilic carbon atoms.
Direct alkylation, for instance with alkyl halides, can introduce additional alkyl groups onto the nitrogen atoms. However, a significant challenge with direct alkylation of amines is the potential for over-alkylation. The secondary amine can be further alkylated to a tertiary amine, and subsequently to a quaternary ammonium (B1175870) salt. This often results in a mixture of products, complicating purification and reducing the yield of the desired compound.
A more controlled method for introducing alkyl groups is through reductive amination. wikipedia.orgharvard.edu This process involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced to the corresponding amine. wikipedia.orgyoutube.com This method avoids the issue of over-alkylation that is common with direct alkylation using alkyl halides. masterorganicchemistry.com
Table 1: Comparison of Alkylation Methods for Amines
| Feature | Direct Alkylation with Alkyl Halides | Reductive Amination |
| Reagents | Amine, Alkyl Halide, Base | Amine, Aldehyde/Ketone, Reducing Agent |
| Control | Difficult to control, often leads to over-alkylation | Good control, avoids over-alkylation masterorganicchemistry.com |
| Byproducts | Mixture of secondary, tertiary, and quaternary amines | Typically a single product |
| Common Reducing Agents | Not applicable | Sodium borohydride (B1222165), Sodium cyanoborohydride, Sodium triacetoxyborohydride (B8407120) masterorganicchemistry.com |
Formation of Amides and Esters
The amine groups of this compound can react with carboxylic acids and their derivatives, such as acyl chlorides and anhydrides, to form amides. This reaction, known as acylation, is a fundamental transformation in organic chemistry. The formation of an amide bond is a key reaction in the synthesis of peptides and various other biologically active molecules. umich.edu Similarly, while less common for amines to directly form esters, they can participate in reactions with molecules containing both a carboxylic acid and another functional group, leading to ester functionalities within a larger molecule.
Acetylation is a specific type of acylation where an acetyl group (CH₃CO) is introduced. Acetic anhydride (B1165640) is a commonly used reagent for this purpose. scribd.com The reaction involves the nucleophilic attack of the amine's nitrogen on one of the carbonyl carbons of the acetic anhydride, followed by the elimination of an acetate (B1210297) ion as a leaving group. youtube.com This process can be used to protect amine groups during other chemical transformations or to modify the properties of the molecule. scribd.com Both the primary and secondary amines of this compound can undergo acetylation.
Reactions with Carbonyl Compounds (e.g., Reductive Amination)
As mentioned in the context of alkylation, this compound readily reacts with carbonyl compounds like aldehydes and ketones. The initial reaction is a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. wikipedia.org This is followed by the elimination of a water molecule to form an imine (from the primary amine) or an enamine (from the secondary amine).
This imine-forming reaction is the first step of reductive amination. youtube.com By introducing a reducing agent, the imine intermediate can be converted to a new, more substituted amine. wikipedia.org Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are selective for the iminium ion over the starting carbonyl compound. harvard.edumasterorganicchemistry.com
Cross-linking Reactions (e.g., with organic azides)
The two amine groups of this compound make it a suitable candidate for cross-linking reactions. Cross-linking involves the formation of covalent bonds to link polymer chains together, creating a network structure. Diamines are often used as cross-linking agents. For instance, they can react with molecules containing two or more reactive groups, such as di-epoxides or di-isocyanates, to form a cross-linked polymer. While specific studies on this compound in cross-linking with organic azides are not prevalent, the general reactivity of diamines suggests its potential in such applications. The Staudinger ligation, a reaction between an azide (B81097) and a phosphine (B1218219) to form an aza-ylide, can be utilized to form amide bonds, which could be a strategy for cross-linking. umich.edu
Electrophilic and Nucleophilic Substitution Reactions Involving the Amine Groups
The amine groups of this compound are nucleophilic and thus readily participate in nucleophilic substitution reactions where they attack an electrophilic carbon atom, displacing a leaving group. This is the fundamental mechanism behind alkylation and acylation reactions.
Electrophilic substitution directly on the nitrogen atom is less common. However, the amine groups can influence electrophilic substitution reactions on other parts of the molecule if an aromatic ring were present. In the context of this compound itself, the primary reactions are driven by the nucleophilicity of the nitrogen atoms.
Derivatization for Analytical Purposes (e.g., with heptafluorobutyric anhydride, dansyl chloride)
In analytical chemistry, derivatization is often employed to modify an analyte to make it more suitable for separation and detection, for example, by gas chromatography (GC) or high-performance liquid chromatography (HPLC). The amine groups of this compound are ideal sites for such derivatization.
Heptafluorobutyric anhydride (HFBA): This reagent reacts with primary and secondary amines to form stable, volatile, and electron-capturing derivatives. These derivatives are highly suitable for detection by GC with an electron capture detector (GC-ECD), which offers very high sensitivity.
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): Dansyl chloride reacts with primary and secondary amines to produce highly fluorescent dansyl amides. researchsolutions.com These derivatives can be detected with high sensitivity using fluorescence detectors in HPLC. This method is widely used for the analysis of amino acids and other primary and secondary amines. researchsolutions.com
Table 2: Common Derivatizing Agents for Amines
| Derivatizing Agent | Functional Group Targeted | Purpose of Derivatization | Analytical Technique |
| Heptafluorobutyric anhydride (HFBA) | Primary and Secondary Amines | Increases volatility and provides electron-capturing properties | Gas Chromatography (GC-ECD) |
| Dansyl chloride | Primary and Secondary Amines | Introduces a fluorescent tag researchsolutions.com | High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection |
Computational and Theoretical Investigations of N Ethyl 1,7 Heptanediamine
Quantum Chemical Studies and Electronic Structure Calculations
Quantum chemical studies are fundamental to determining the electronic properties of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to map the distribution of electrons and predict molecular properties. For N-ethyl-1,7-heptanediamine, these methods can elucidate the molecule's stability, reactivity, and spectroscopic characteristics.
Key outputs from these calculations include the determination of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Electronic structure calculations also provide detailed information on electron density distribution, atomic charges, and the dipole moment, which are essential for understanding intermolecular interactions.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. mdpi.com It has proven to be a highly effective tool for explaining the chemical reactivity and structural parameters of various molecules. researchgate.netresearchgate.net For this compound, DFT can be applied to calculate optimized molecular geometry, vibrational frequencies, and NMR chemical shifts.
DFT calculations, such as those using the B3LYP functional with a 6-31G(d) basis set, have been successfully applied to related diamines like 1,7-diaminoheptane (B1222138) to determine vibrational frequencies and spectroscopic parameters. researchgate.net Similar applications for this compound would allow for the prediction of its infrared and NMR spectra, which could aid in its experimental identification and characterization. Furthermore, DFT is used to compute electronic properties that govern reactivity, such as the HOMO-LUMO gap and electrostatic potential maps, which visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. mdpi.comresearchgate.net
Table 1: Predicted Electronic Properties of this compound using DFT
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | - | Relates to electron-donating ability |
| LUMO Energy | - | Relates to electron-accepting ability |
| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability |
| Dipole Moment | - | Measures polarity and influences intermolecular forces |
| Total Energy | - | Represents the molecule's stability at 0 K |
Note: Specific values are not available in the searched literature and would require dedicated computational studies.
Molecular Dynamics (MD) and Monte Carlo (MC) Simulations for Conformational Analysis and Interactions
Due to its flexible heptyl chain, this compound can adopt numerous conformations. Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational methods used to explore this conformational space and understand the molecule's dynamic behavior and interactions with its environment. researchgate.net
MD simulations model the atomic motions of a system over time by integrating Newton's laws of motion. This provides a detailed picture of how the molecule flexes, bends, and interacts with surrounding molecules, such as solvents or other species. For this compound, MD can be used to identify the most stable conformers, calculate the energy barriers between them, and understand how factors like temperature influence its structure. researchgate.net
MC simulations use a probabilistic approach to sample the conformational space. By generating random configurations and accepting or rejecting them based on their energy, MC methods can efficiently locate low-energy states and calculate thermodynamic properties. Both MD and MC are invaluable for analyzing the hydrogen bonding capabilities of the two amine groups and the hydrophobic interactions of the alkyl chain.
Force Field Development and Optimization for Simulation Studies
The accuracy of MD and MC simulations is critically dependent on the quality of the underlying force field—a set of mathematical functions and parameters that describe the potential energy of the system. nsf.gov For a molecule like this compound, a specific and well-optimized force field is necessary for predictive simulations. nsf.gov
Force field development involves defining parameters for bond stretching, angle bending, torsional (dihedral) angles, and non-bonded interactions (van der Waals and electrostatic). These parameters are typically derived from high-level quantum chemical calculations or fitted to reproduce experimental data. arxiv.org The process can be complex, often requiring iterative refinement and validation. chemrxiv.org Recent approaches utilize machine learning and Bayesian inference to automate and improve the optimization process, allowing for the development of highly accurate force fields for specific molecules or classes of compounds. nsf.govchemrxiv.orgnd.edu
Table 2: Key Force Field Parameters for this compound Simulation
| Interaction Type | Parameters to be Optimized | Significance |
|---|---|---|
| Bond Stretching | Force constant, equilibrium distance | Defines bond rigidity |
| Angle Bending | Force constant, equilibrium angle | Defines molecular shape |
| Torsional/Dihedral | Barrier height, periodicity, phase angle | Governs conformational preferences of the alkyl chain |
| Non-bonded (van der Waals) | Lennard-Jones parameters (ε, σ) | Models short-range repulsion and dispersion |
Prediction of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying reactants, products, intermediates, and the transition states that connect them. For this compound, this involves mapping the potential energy surface for a given reaction, such as N-alkylation or acylation.
Using methods like DFT, researchers can calculate the geometries and energies of transition states—the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. By locating the lowest energy pathway, the most likely reaction mechanism can be predicted. These computational studies can provide atomic-level detail that is often difficult to obtain through experiments alone, offering insights into bond-breaking and bond-forming processes.
Applications of N Ethyl 1,7 Heptanediamine in Advanced Materials Science and Chemical Synthesis
Use as a Ligand in Coordination Chemistry and Metal Complex Synthesis
The presence of two nitrogen donor atoms allows N-ethyl-1,7-heptanediamine to function effectively as a ligand in coordination chemistry. Depending on the metal center and reaction conditions, it can adopt several coordination modes. It can act as a chelating ligand, forming a stable, large-membered ring with a single metal ion, or as a bridging ligand that links two or more metal centers. taylorandfrancis.com The N-ethyl group introduces steric hindrance and alters the electronic properties of the secondary amine, which can influence the geometry and stability of the resulting metal complexes compared to its unsubstituted counterpart, 1,7-heptanediamine. nih.gov
While specific research detailing the synthesis of a Nickel(II) complex with this compound is not extensively documented, the synthesis would typically involve the reaction of a Ni(II) salt, such as Nickel(II) chloride or Nickel(II) nitrate, with the diamine ligand in a suitable solvent like ethanol (B145695) or methanol (B129727). The resulting complex's structure is dictated by the ligand-to-metal ratio and the coordination preferences of the Ni(II) ion.
Based on studies of Ni(II) with similar diamine ligands, a distorted octahedral geometry is a common outcome, particularly when the ligand coordinates to the metal center along with solvent molecules or counter-ions. nih.govnih.gov For instance, in a hypothetical [Ni(this compound)₂(H₂O)₂]²⁺ complex, two diamine ligands and two water molecules would complete the coordination sphere around the nickel ion. The long, flexible heptane (B126788) chain of the ligand would likely wrap around the metal center. Characterization of such a complex would involve techniques like single-crystal X-ray diffraction to determine precise bond lengths and angles, alongside spectroscopic methods (FT-IR, UV-Vis) and magnetic susceptibility measurements to confirm the coordination environment and electronic structure. chemrevlett.comnih.gov
Table 1: Common Geometries of Ni(II) Complexes with Diamine Ligands
Ligand Type Coordination Number Typical Geometry Example Bidentate Diamine (e.g., ethylenediamine) 6 Octahedral [Ni(en)₃]²⁺ Tridentate Diamine (e.g., diethylenetriamine) 6 Distorted Octahedral [Ni(dien)₂]²⁺ nih.gov Bulky N-substituted Diamine 4 Square Planar Complexes with tetradentate diamide–diamine ligands chemrevlett.com Flexible Long-Chain Diamine 6 Octahedral Trinuclear Ni(II) clusters with diamine-derived ligands
The significant length and flexibility of the seven-carbon backbone of this compound make it an excellent candidate for use as a bridging ligand in the construction of coordination polymers. taylorandfrancis.com In this role, the two amine groups coordinate to different metal centers, creating extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. nih.govrsc.org
The structure of the resulting polymer is influenced by the coordination geometry of the metal ion and the conformation adopted by the flexible ligand. epj-conferences.org The N-ethyl group can further direct the supramolecular assembly through steric effects, influencing the packing of the polymer chains and the formation of channels or pores within the material. These materials are of interest for applications in gas adsorption and heterogeneous catalysis, where the properties can be tuned by modifying the ligand structure. nih.gov
Function as a Surfactant in Emulsification and Surface Tension Reduction
This compound possesses an amphiphilic structure, consisting of a hydrophilic head (the two amine groups) and a hydrophobic tail (the C₇H₁₄ alkyl chain). This molecular architecture enables it to function as a surfactant. When dissolved in a polar solvent like water, the molecules align at the surface, with the hydrophobic tails oriented away from the water, which lowers the surface tension of the liquid.
Above a specific concentration, known as the critical micelle concentration (CMC), these molecules self-assemble into spherical or rod-like aggregates called micelles. rsc.org This behavior is fundamental to emulsification, where the surfactant stabilizes droplets of an immiscible liquid (like oil) within another (like water). The hydrophobic tails of the surfactant molecules penetrate the oil droplet while the hydrophilic heads remain in contact with the water, creating a stable dispersion. Studies on analogous long-chain amine and diamine surfactants have demonstrated their effectiveness in reducing surface tension and forming micelles. h5mag.comresearchgate.net The presence of a longer hydrophobic spacer in diamine-based surfactants can promote micellar growth and lower the CMC. rsc.orgresearchgate.net
Table 2: Surfactant Properties of Representative Amine-Based Compounds
Surfactant Type Structure Key Property Observation Double-chain Quaternary Ammonium (B1175870) Salt Two long alkyl chains Micelle Formation Exhibits better ability to form micelles and reduce surface tension compared to single-chain counterparts. nih.gov Long-chain Alkanolamine Single long alkyl chain Foaming & Emulsifying Demonstrates good foaming, emulsifying, and wetting abilities. rsc.org Diamine/SDS Gemini-like Surfactant Diamine connecting two surfactant units Surface Tension CMC and surface tension at CMC are markedly lower than for the single surfactant (SDS). taylorandfrancis.com
Role as a Catalyst or Co-catalyst in Chemical Reactions
The amine functional groups in this compound allow it to act as a base or nucleophilic catalyst in various organic reactions. Diamine derivatives have been successfully employed as catalysts, often exhibiting cooperative effects where both amine groups participate in the catalytic cycle. nih.govacs.org For example, in reactions like the Mannich or aldol (B89426) condensations, one amine group can form an enamine intermediate with a carbonyl compound, while the other amine group can act as a general base or interact with other substrates. acs.org
While specific catalytic applications of this compound are not widely reported, its structure is suitable for use in systems where bifunctional catalysis is beneficial. It could potentially catalyze C-H amination or be used in the synthesis of 1,2-diamines, which are valuable building blocks. nih.govrsc.org The combination of a primary and a secondary amine offers distinct reactivity that could be exploited for selective transformations.
Building Block in the Synthesis of Complex Organic Molecules (excluding pharmaceuticals or drug candidates)
As a diamine, this compound is a valuable building block for the synthesis of larger, more complex molecules, particularly in the field of polymer science. One of the most direct applications is in the synthesis of polyamides through polycondensation with dicarboxylic acids or their derivatives (e.g., diacyl chlorides).
The reaction between the diamine and a diacyl chloride would proceed via nucleophilic acyl substitution to form amide linkages, resulting in a linear polymer chain. The N-ethyl group on the polymer backbone would disrupt the hydrogen bonding that is typically extensive in polyamides like Nylon, which would be expected to lower the melting point and crystallinity of the material while potentially increasing its solubility in organic solvents. researchgate.net This modification allows for the fine-tuning of material properties such as thermal stability and mechanical strength. Beyond polymers, it can be used to synthesize macrocycles or other complex architectures where a flexible, seven-carbon linker is desired. beilstein-journals.org
Advanced Analytical Methodologies for N Ethyl 1,7 Heptanediamine in Research Contexts
Chromatographic Separation and Detection Techniques
Chromatography is the cornerstone for the analysis of N-ethyl-1,7-heptanediamine, providing the necessary separation from interfering components within a sample. Gas chromatography and high-performance liquid chromatography are the most prominent techniques, each with specific advantages for analyzing this aliphatic diamine.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the compound from the sample matrix based on its boiling point and affinity for the stationary phase, after which the mass spectrometer provides definitive identification and quantification.
In research contexts, GC-MS is utilized for its high sensitivity and selectivity. For quantitative analysis, the mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode. In SIM mode, the instrument is set to detect only specific ions known to be characteristic of this compound, thereby increasing sensitivity and reducing background noise from the matrix. nih.govglsciences.com While direct analysis is possible, aliphatic amines can exhibit poor peak shapes due to their polarity. Therefore, derivatization is sometimes employed to improve chromatographic performance and thermal stability. Reagents such as trifluoroethyl chloroformate (TFECF) can be used to form stable carbamate (B1207046) esters with both primary and secondary amines, enhancing analysis. nih.gov
Table 1: Illustrative GC-MS Parameters for Amine Analysis
| Parameter | Typical Condition |
|---|---|
| Column | DB-5ms (or similar non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Oven Program | Initial 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mode | Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |
| Transfer Line Temp | 280 °C |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally sensitive compounds. A significant challenge in analyzing aliphatic amines like this compound is their lack of a native chromophore or fluorophore, which makes detection by common UV-Vis or fluorescence detectors difficult. sigmaaldrich.comnih.gov
To overcome this limitation, pre-column derivatization is a standard approach. thermofisher.comlibretexts.org This process involves reacting the analyte with a labeling reagent to attach a molecule that is easily detectable. Since this compound possesses both primary and secondary amine functional groups, a derivatizing agent or a combination of agents that react with both types of amines is required for comprehensive analysis. For instance, a sequential derivatization using o-phthalaldehyde (B127526) (OPA) for the primary amine, followed by 9-fluorenylmethyl chloroformate (FMOC-Cl) for the secondary amine, can be employed. thermofisher.comresearchgate.net The resulting derivatives are typically separated on a reversed-phase C18 column.
Table 2: Common Derivatization Reagents for HPLC Analysis of Amines
| Reagent | Abbreviation | Target Amine(s) | Detection Method |
|---|---|---|---|
| o-Phthalaldehyde (with a thiol) | OPA | Primary | Fluorescence |
| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary & Secondary | Fluorescence, UV |
| 5-Dimethylaminonaphthalene-1-sulfonyl chloride | Dansyl Chloride (DNS-Cl) | Primary & Secondary | Fluorescence, UV |
| 4-Chloro-7-nitrobenzofurazan | NBD-Cl | Primary & Secondary | Fluorescence |
| 2,4-Dinitrofluorobenzene | DNFB | Primary & Secondary | UV-Vis |
Spectroscopic Quantification Methods (e.g., UV-Vis after derivatization)
Spectroscopic methods, particularly UV-Visible (UV-Vis) spectrophotometry, can be used for the quantification of this compound following a derivatization step. The principle relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
As mentioned, the native this compound molecule does not absorb light in the UV-Vis region. The derivatization process, essential for HPLC analysis, is also the key to enabling spectroscopic quantification. libretexts.org Reagents such as 2,4-dinitrofluorobenzene (DNFB) or Dansyl Chloride (DNS-Cl) are introduced to the analyte, forming a new derivative compound with a strong chromophore. thermofisher.comlibretexts.org The resulting solution's absorbance is then measured at the wavelength of maximum absorbance (λmax) of the derivative. This method is often used to determine the concentration of the derivatized product before HPLC injection or as a standalone quantification technique in simpler matrices.
Development of Internal Standards and Calibration Protocols (e.g., 1,7-Heptanediamine as an internal standard)
For accurate and reproducible quantitative analysis in complex research matrices, the use of an internal standard (IS) is critical. An internal standard is a compound added at a constant concentration to all samples, calibration standards, and quality controls. It helps to correct for variations in sample recovery during extraction, injection volume, and instrument response.
The ideal internal standard is an isotopically labeled version of the analyte. However, when this is not available, a structurally analogous compound that is not present in the original sample is an excellent alternative. nih.gov For the analysis of this compound, its parent diamine, 1,7-heptanediamine , is a highly suitable internal standard. Its structural similarity ensures that it will behave almost identically to the analyte during sample preparation, derivatization, and chromatographic separation, thus providing reliable correction for any procedural variations.
A robust calibration protocol is fundamental to accurate quantification. This involves creating a calibration curve from a series of standards containing known concentrations of this compound and a fixed concentration of the internal standard. The ratio of the analyte's peak area to the internal standard's peak area is plotted against the analyte's concentration. The concentration of this compound in unknown samples is then determined by calculating its peak area ratio and interpolating from this curve.
Table 3: Steps for Establishing a Calibration Protocol
| Step | Procedure |
|---|---|
| 1. Standard Preparation | Prepare a series of at least five calibration standards with known concentrations of this compound spanning the expected sample concentration range. |
| 2. Internal Standard Addition | Add a constant, known concentration of the internal standard (e.g., 1,7-heptanediamine) to each calibration standard and every unknown sample. |
| 3. Sample Analysis | Analyze all standards and samples using the optimized chromatographic method (e.g., GC-MS or HPLC). |
| 4. Calibration Curve Construction | For each standard, calculate the ratio of the analyte peak area to the internal standard peak area. Plot this ratio (y-axis) against the known concentration of the analyte (x-axis). |
| 5. Regression Analysis | Perform a linear regression on the plotted points to determine the equation of the line (y = mx + c) and the correlation coefficient (r²), which should be ≥ 0.995. |
| 6. Quantification of Unknowns | Calculate the peak area ratio for the unknown samples and use the regression equation to determine their concentrations. |
Future Perspectives and Emerging Research Avenues for N Ethyl 1,7 Heptanediamine
Exploration of Novel Synthetic Pathways Utilizing Sustainable Feedstocks
The future of chemical manufacturing hinges on the development of sustainable and environmentally benign processes. For N-ethyl-1,7-heptanediamine, a key area of future research will be the move away from traditional petrochemical-based syntheses towards pathways that utilize renewable feedstocks.
Current Synthetic Approaches: Conventional synthesis of similar amines often involves multi-step processes that may include the use of protecting groups and harsh reagents. For instance, a known synthetic route for a related compound, N,N'-Bis[3-(ethylamino)propyl]-1,7-heptanediamine, involves the treatment of a tetra-t-butoxycarbonyl-protected precursor with hydrochloric acid in methanol (B129727). While effective, such methods can be resource-intensive.
Future Research Directions:
Biomass-derived Feedstocks: Researchers will likely investigate the conversion of biomass-derived platform chemicals, such as furfural (B47365) or levulinic acid, into diamine precursors. This would involve catalytic hydrogenation, amination, and chain extension reactions.
Catalytic Amination: The development of more efficient and selective catalysts for the direct amination of long-chain diols or dicarboxylic acids derived from plant oils would be a significant advancement. This could reduce the number of synthetic steps and improve atom economy.
Enzymatic Synthesis: Biocatalysis offers a highly specific and environmentally friendly alternative. Future studies may focus on identifying or engineering enzymes capable of selectively ethylating a primary amine on a C7 diamine backbone under mild conditions.
A comparative overview of potential sustainable synthetic strategies is presented below:
| Synthetic Strategy | Potential Feedstock | Key Research Challenges |
| Catalytic Conversion | Furfural, Levulinic Acid | Catalyst development for high selectivity and yield. |
| Direct Amination | Plant oil derivatives | Efficient catalysts for direct conversion of diols/diacids. |
| Biocatalysis | Sugars, Amino Acids | Enzyme discovery and engineering for specific substrates. |
Design of Advanced Functional Materials Incorporating this compound Derivatives
The unique structure of this compound, with its flexible heptamethylene chain and both primary and secondary amine functionalities, makes it an attractive building block for a variety of functional materials.
Potential Applications in Polymer Science:
Polyamides and Polyurethanes: The diamine functionality allows it to be used as a monomer in the synthesis of specialty polyamides and polyurethanes. The N-ethyl group can introduce specific properties such as altered solubility, lower melting point, and modified mechanical properties compared to its non-ethylated counterpart, 1,7-heptanediamine.
Epoxy Resins: The amine groups can act as curing agents for epoxy resins, with the ethyl group potentially influencing the cross-linking density and the final thermomechanical properties of the cured material.
Research Focus: Future research will likely focus on synthesizing a range of polymers and systematically studying their structure-property relationships. This will involve detailed characterization of their thermal stability, mechanical strength, and chemical resistance.
Computational Design and Prediction of New Reactivity and Applications
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research and accelerating the discovery of new applications.
Quantum Chemical Calculations:
Density Functional Theory (DFT): DFT calculations can be employed to model the electronic structure of this compound, providing insights into its reactivity, bond energies, and spectroscopic properties. This can help in predicting its behavior in various chemical reactions.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational flexibility of the molecule and its interactions with other molecules, such as solvents or polymer chains. This is particularly relevant for understanding its role in the formation of self-assembled monolayers or as a component in complex formulations.
Predictive Modeling for Material Properties: By computationally modeling polymers incorporating this compound, researchers can predict material properties like glass transition temperature, modulus, and permeability. This in-silico screening can identify promising candidates for specific applications before embarking on extensive laboratory synthesis.
| Computational Method | Predicted Properties | Potential Impact |
| Density Functional Theory | Reactivity, Spectroscopic Data | Guidance for synthetic and catalytic studies. |
| Molecular Dynamics | Conformational analysis, Intermolecular interactions | Design of self-assembled systems and formulations. |
| Polymer Modeling | Mechanical and Thermal Properties | Accelerated discovery of new high-performance materials. |
Integration into Hybrid Systems for Enhanced Performance in Chemical Processes
The development of hybrid organic-inorganic materials is a rapidly growing field. The bifunctional nature of this compound makes it a suitable candidate for creating such integrated systems.
Potential Roles in Hybrid Systems:
Surface Functionalization: The amine groups can be used to graft the molecule onto the surface of inorganic materials like silica, titania, or nanoparticles. This can be used to modify the surface properties, for example, to improve the dispersion of nanoparticles in a polymer matrix or to create stationary phases for chromatography.
Catalyst Scaffolds: By anchoring metal complexes to the amine functionalities of this compound that is itself immobilized on a solid support, it may be possible to create novel heterogeneous catalysts. The flexible heptamethylene chain could provide a suitable spacer for the catalytic center.
Future research in this area will involve the synthesis and characterization of these hybrid materials and the evaluation of their performance in applications such as catalysis, adsorption, and sensing.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-ethyl-1,7-heptanediamine, and what analytical techniques validate its purity?
- Synthetic Routes : Common methods include nucleophilic substitution or reductive amination of 1,7-heptanediamine with ethylating agents (e.g., ethyl halides). Reaction conditions (temperature, solvent, catalyst) must be optimized to minimize side products like N,N-diethyl derivatives. For example, controlled pH and stoichiometry are critical to favor mono-ethylation .
- Purity Validation :
- Chromatography : HPLC or GC-MS with polar columns (e.g., DB-WAX) to separate and quantify impurities.
- Spectroscopy : -NMR (δ ~2.5–3.0 ppm for ethyl and amine protons) and FT-IR (N-H stretches at ~3300 cm) confirm structural integrity .
- Elemental Analysis : Match experimental C/H/N ratios to theoretical values (e.g., CHN: C 67.45%, H 13.85%, N 17.50%) .
Q. How do the physical properties of this compound influence its handling and storage in laboratory settings?
- Key Properties :
| Property | Value | Relevance |
|---|---|---|
| Boiling Point | ~200–220°C (estimated) | Requires reflux conditions for reactions |
| Hygroscopicity | High | Store under inert gas (N/Ar) to prevent moisture absorption |
| Basicity | pKa ~10–11 | Reacts with acids; avoid contact with CO or acidic reagents |
- Storage : Use amber glass vials at –20°C for long-term stability. Pre-purge containers with dry N to minimize oxidation .
Advanced Research Questions
Q. What methodologies resolve contradictions between experimental and computational data regarding the reactivity of this compound?
- Data Reconciliation Workflow :
Benchmark Experimental Data : Reproduce results using standardized protocols (e.g., kinetic studies under controlled O/HO levels) .
Computational Refinement : Re-optimize density functional theory (DFT) parameters (e.g., B3LYP/6-311+G(d,p)) to account for solvent effects or transition-state stabilization .
Error Analysis : Quantify systematic errors (e.g., ±5% in enthalpy measurements) and compare with computational uncertainty margins .
- Case Study : Discrepancies in amine alkylation yields may arise from unaccounted steric effects in simulations. Hybrid QM/MM models improve accuracy .
Q. How can in silico modeling predict the biological interactions of this compound, and what validation experiments are required?
- Modeling Approach :
- Docking Studies : Use AutoDock Vina to simulate binding to biological targets (e.g., monoamine oxidases). Focus on amine group interactions with active-site residues .
- ADMET Prediction : SwissADME evaluates permeability (LogP ~2.1) and cytochrome P450 inhibition risks .
- Validation :
- In Vitro Assays : Measure IC values against target enzymes and compare with predicted binding affinities.
- Metabolic Profiling : LC-MS/MS identifies major metabolites (e.g., N-oxidation products) to validate predicted pathways .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?
- Process Control :
- Inline Analytics : Implement FT-IR or Raman spectroscopy for real-time monitoring of ethylation progress .
- Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate high-purity batches (>99%) .
Data Presentation and Analysis
Q. How should researchers statistically analyze contradictory results in catalytic applications of this compound?
- Statistical Framework :
- ANOVA : Compare catalytic efficiency (e.g., turnover frequency) across reaction conditions (pH, solvent).
- Error Propagation : Calculate confidence intervals (±2σ) for kinetic parameters (k and K) .
- Visualization : Use Arrhenius plots (ln(k) vs. 1/T) to identify outliers and validate activation energy assumptions .
Regulatory and Safety Considerations
Q. What regulatory guidelines apply to the use of this compound in cross-disciplinary research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
